molecular formula C7H15FN2 B15053291 (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

Cat. No.: B15053291
M. Wt: 146.21 g/mol
InChI Key: ZDSQYCHUPBZWNG-ZETCQYMHSA-N
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Description

(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorine atom on the piperidine ring and an amine group attached to an ethan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoropiperidine.

    Reaction with Ethylamine: The 3-fluoropiperidine is reacted with ethylamine under controlled conditions to form the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom on the piperidine ring may enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-Chloropiperidin-1-yl)ethan-1-amine
  • (S)-2-(3-Bromopiperidin-1-yl)ethan-1-amine
  • (S)-2-(3-Methylpiperidin-1-yl)ethan-1-amine

Uniqueness

(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications compared to their non-fluorinated counterparts.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

2-[(3S)-3-fluoropiperidin-1-yl]ethanamine

InChI

InChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2/t7-/m0/s1

InChI Key

ZDSQYCHUPBZWNG-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CCN)F

Canonical SMILES

C1CC(CN(C1)CCN)F

Origin of Product

United States

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